molecular formula C6H9NO3S B12907029 5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89661-23-4

5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B12907029
CAS No.: 89661-23-4
M. Wt: 175.21 g/mol
InChI Key: NCSXTFKPXUXJQS-UHFFFAOYSA-N
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Description

5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with an ethylsulfinylmethyl substituent. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenesThe reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the process .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one, often involve metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Microwave-assisted synthesis is one such method that has been explored for its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Leads to the formation of reduced isoxazole derivatives.

    Substitution: Results in various substituted isoxazole compounds.

Scientific Research Applications

5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is unique due to its ethylsulfinylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89661-23-4

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

5-(ethylsulfinylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H9NO3S/c1-2-11(9)4-5-3-6(8)7-10-5/h3H,2,4H2,1H3,(H,7,8)

InChI Key

NCSXTFKPXUXJQS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CC1=CC(=O)NO1

Origin of Product

United States

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